![molecular formula C18H21NO3 B14112355 [2-(2H-1,3-benzodioxol-5-yl)ethyl][(2-ethoxyphenyl)methyl]amine](/img/structure/B14112355.png)
[2-(2H-1,3-benzodioxol-5-yl)ethyl][(2-ethoxyphenyl)methyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(2H-1,3-benzodioxol-5-yl)ethyl][(2-ethoxyphenyl)methyl]amine is a complex organic compound that features a benzodioxole moiety and an ethoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2H-1,3-benzodioxol-5-yl)ethyl][(2-ethoxyphenyl)methyl]amine typically involves multi-step organic reactions. One common approach is the condensation of 2-(2H-1,3-benzodioxol-5-yl)ethanamine with 2-ethoxybenzaldehyde under acidic or basic conditions to form the desired amine. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
[2-(2H-1,3-benzodioxol-5-yl)ethyl][(2-ethoxyphenyl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, where nucleophiles like halides or amines replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products
Oxidation: Formation of benzodioxole carboxylic acids.
Reduction: Formation of benzodioxole alcohols.
Substitution: Formation of benzodioxole derivatives with various substituents.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [2-(2H-1,3-benzodioxol-5-yl)ethyl][(2-ethoxyphenyl)methyl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for further investigation in drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects. It is being investigated for its role in treating conditions such as inflammation, cancer, and neurological disorders.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its structural properties make it suitable for applications in polymers, coatings, and other materials that require specific chemical functionalities.
Wirkmechanismus
The mechanism of action of [2-(2H-1,3-benzodioxol-5-yl)ethyl][(2-ethoxyphenyl)methyl]amine involves its interaction with molecular targets such as enzymes and receptors. The benzodioxole moiety can interact with active sites of enzymes, inhibiting their activity. Additionally, the ethoxyphenyl group can enhance the compound’s binding affinity to specific receptors, modulating their signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(1,3-Benzodioxol-5-yl)ethanamine
- 2-(2H-1,3-benzodioxol-5-yl)ethanol
- N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide
Uniqueness
Compared to similar compounds, [2-(2H-1,3-benzodioxol-5-yl)ethyl][(2-ethoxyphenyl)methyl]amine stands out due to its dual functional groups, which provide a unique combination of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C18H21NO3 |
|---|---|
Molekulargewicht |
299.4 g/mol |
IUPAC-Name |
2-(1,3-benzodioxol-5-yl)-N-[(2-ethoxyphenyl)methyl]ethanamine |
InChI |
InChI=1S/C18H21NO3/c1-2-20-16-6-4-3-5-15(16)12-19-10-9-14-7-8-17-18(11-14)22-13-21-17/h3-8,11,19H,2,9-10,12-13H2,1H3 |
InChI-Schlüssel |
RAKCBZUMAAKLNL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC=C1CNCCC2=CC3=C(C=C2)OCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


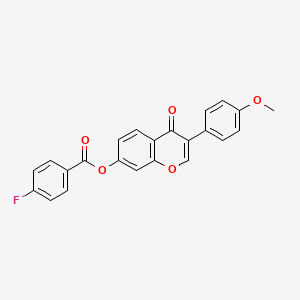
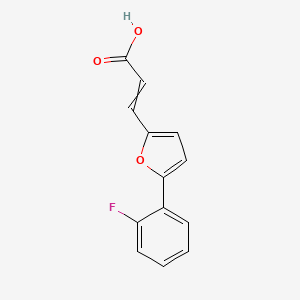
![3-(2-Fluorophenyl)benzo[b]thiophene](/img/structure/B14112278.png)
![N-[3-(2-oxopyrrolidin-1-yl)phenyl]butanamide](/img/structure/B14112291.png)
![(4-(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)-1,4-diazepan-1-yl)(1H-indol-2-yl)methanone](/img/structure/B14112292.png)
![N-[3-(N-ethyl-3-methylanilino)propyl]-3-(3-oxo-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B14112308.png)
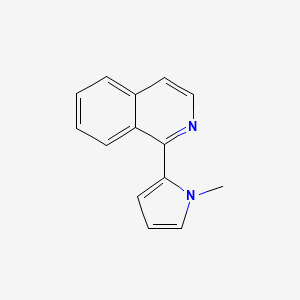
![2-(3,3-Dimethyl-2-oxobutyl)-6-(2,4-dimethylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B14112333.png)
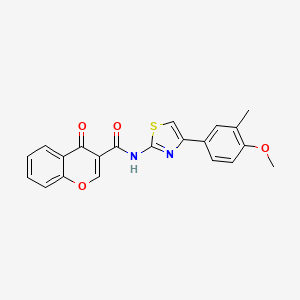
![6-chloro-3-[(E)-3-(2-oxo-1H-quinolin-3-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one](/img/structure/B14112343.png)
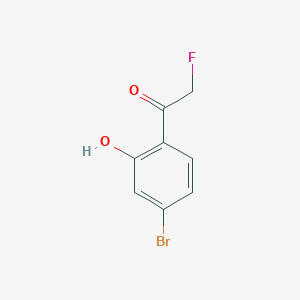
![3-(4-Methoxyphenyl)-7-[(4-nitrophenyl)methoxy]chromen-4-one](/img/structure/B14112351.png)
![benzyl 2-(9-benzyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate](/img/structure/B14112352.png)
![benzyl 2-[9-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B14112353.png)
